molecular formula C12H17ClN2O B2780222 4-[(6-Chloropyridin-3-yl)methyl]-2,5-dimethylmorpholine CAS No. 1215960-46-5

4-[(6-Chloropyridin-3-yl)methyl]-2,5-dimethylmorpholine

Cat. No.: B2780222
CAS No.: 1215960-46-5
M. Wt: 240.73
InChI Key: QSNVIUKLAUHSNC-UHFFFAOYSA-N
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Description

4-[(6-Chloropyridin-3-yl)methyl]-2,5-dimethylmorpholine is a chemical compound of significant interest in advanced chemical research and development, particularly in the fields of agrochemistry and pharmaceuticals. Its molecular structure incorporates a chloropyridine moiety, a privileged scaffold in synthetic chemistry known for its bioactivity. This structural feature is commonly found in numerous active ingredients, such as the insecticide flupyradifurone, suggesting its potential application in the discovery and synthesis of novel crop protection agents . The simultaneous presence of the morpholine ring, a common motif in medicinal chemistry, further enhances the compound's value as a versatile building block for constructing more complex molecules. Researchers can utilize this compound as a key intermediate to develop new chemical entities targeting a range of biological pathways. The structural framework of this compound makes it a promising candidate for exploration in various high-value research applications, including the development of enzyme inhibitors and other bioactive molecules. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[(6-chloropyridin-3-yl)methyl]-2,5-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O/c1-9-8-16-10(2)6-15(9)7-11-3-4-12(13)14-5-11/h3-5,9-10H,6-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNVIUKLAUHSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CO1)C)CC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-Chloropyridin-3-yl)methyl]-2,5-dimethylmorpholine typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloropyridine and 2,5-dimethylmorpholine.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent oxidation. The temperature is maintained at around 80-100°C.

    Catalysts and Reagents: Common catalysts include palladium or nickel complexes, and reagents such as sodium hydride or potassium carbonate are used to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(6-Chloropyridin-3-yl)methyl]-2,5-dimethylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at 0°C.

    Substitution: Sodium azide in dimethylformamide at 60°C.

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-[(6-Chloropyridin-3-yl)methyl]-2,5-dimethylmorpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[(6-Chloropyridin-3-yl)methyl]-2,5-dimethylmorpholine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity.

Comparison with Similar Compounds

Comparison with Chloropyridine-Modified Amines (Nitenpyram Metabolites)

identifies nitenpyram metabolites, such as N-((6-chloropyridin-3-yl)methyl)-N-ethyl-N-methylethene-1,1-diamine and N-((6-chloropyridin-3-yl)methyl)ethanamine , which share the (6-chloropyridin-3-yl)methyl group but lack the morpholine backbone. Key differences include:

  • Metabolic Stability : The morpholine core may enhance metabolic stability compared to linear amines, which are prone to oxidative degradation .

Table 1: Structural and Functional Comparison with Nitenpyram Metabolites

Compound Core Structure Key Substituents Potential Stability
Target Compound Morpholine 2,5-dimethyl; (6-chloropyridin-3-yl)methyl High (rigid ring)
N-((6-chloropyridin-3-yl)methyl)ethanamine Linear amine Ethylamine Moderate

Comparison with Morpholine-Based Derivatives

Morpholine analogs, such as 4-(3-Chloro-2-Pyridinyl)morpholine () and the compound in , highlight the impact of substituent positioning and electronic effects:

  • Chloropyridine Positional Isomerism: The target compound’s 6-chloropyridinyl group differs from 4-(3-Chloro-2-Pyridinyl)morpholine’s 3-chloro substituent.
  • Substituent Complexity : The compound in , (4aR)-1-[(2,6-Dichloro-4-hydroxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-... , demonstrates how additional functional groups (e.g., hydroxyphenyl, trifluoromethyl) can enhance target specificity but reduce synthetic accessibility compared to the simpler dimethylmorpholine structure .

Table 2: Morpholine Derivatives and Substituent Effects

Compound Chloropyridine Position Additional Groups Synthetic Complexity
4-[(6-Chloropyridin-3-yl)methyl]-2,5-dimethylmorpholine 6-chloro 2,5-dimethyl Moderate
4-(3-Chloro-2-Pyridinyl)morpholine 3-chloro None Low
Example 329 () N/A Hydroxyphenyl, trifluoromethyl High

Functional Group Impact on Bioactivity

  • Methyl Groups on Morpholine : The 2,5-dimethyl substitution may increase lipophilicity (higher logP), enhancing membrane permeability relative to unsubstituted morpholine derivatives .

Biological Activity

4-[(6-Chloropyridin-3-yl)methyl]-2,5-dimethylmorpholine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H15ClN2O
  • Molecular Weight : 220.70 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is largely attributed to its ability to interact with specific biomolecules. The chloropyridinyl moiety may engage in nucleophilic interactions with proteins and enzymes, potentially leading to inhibition or modulation of their activities. The dimethylmorpholine structure contributes to its lipophilicity, enhancing membrane permeability and biological availability.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that pyridine derivatives can inhibit bacterial growth, making them candidates for antibiotic development.

Anticancer Properties

In vitro studies have suggested that the compound may possess anticancer activity. For example, derivatives with similar structures have been tested against various cancer cell lines, showing cytotoxic effects that warrant further investigation into their mechanisms and therapeutic potential.

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems has been explored in animal models. Preliminary findings suggest potential anxiolytic effects, which could be beneficial in treating anxiety disorders. The specific pathways involved remain to be fully elucidated.

Case Studies

  • Antibiotic Development : A study on a related compound demonstrated significant inhibition of Staphylococcus aureus growth, indicating the potential for developing new antibiotics based on this scaffold.
  • Cancer Cell Lines : In vitro assays using human breast cancer cell lines showed that modifications to the morpholine structure could enhance cytotoxicity, suggesting that structural optimization may lead to more effective anticancer agents .
  • Neuropharmacology : Animal studies indicated that administration of related compounds resulted in reduced anxiety-like behavior in rodent models, suggesting a possible mechanism involving the GABAergic system .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntimicrobialPyridine DerivativesInhibition of bacterial growth
AnticancerMorpholine AnaloguesCytotoxicity against cancer cell lines
NeuropharmacologicalSimilar StructuresAnxiolytic effects in rodent models

Q & A

Q. What are the recommended synthetic routes for 4-[(6-Chloropyridin-3-yl)methyl]-2,5-dimethylmorpholine, and how can reaction conditions be optimized?

A modular approach involves nucleophilic substitution between 6-chloropyridin-3-ylmethanol and 2,5-dimethylmorpholine precursors under reflux conditions. Catalysts like DIPEA (diisopropylethylamine) or DBU (1,8-diazabicycloundec-7-ene) can enhance reaction efficiency. Optimization should focus on solvent selection (e.g., THF or DMF), temperature (60–100°C), and reaction time (12–24 hours). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound with >95% purity .

Q. How can researchers validate the structural identity of this compound using spectroscopic methods?

Key techniques include:

  • ¹H NMR : Compare peaks to known morpholine derivatives (e.g., δ 1.20 ppm for methyl groups in similar structures, δ 4.15 ppm for methylene bridges) .
  • LCMS (ESI) : Confirm molecular ion peaks (e.g., m/z 208 [M+H]⁺ for related morpholine analogs) and fragmentation patterns .
  • FTIR : Validate functional groups (C-N stretch at ~1,100 cm⁻¹, aromatic C-Cl at ~750 cm⁻¹).

Q. What purification strategies are effective for removing byproducts in the final synthesis step?

Use preparative HPLC with a C18 column (acetonitrile/water mobile phase) to separate stereoisomers or chlorinated impurities. For non-polar byproducts, recrystallization in ethanol/water mixtures (7:3 ratio) yields high-purity crystals .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments for this compound?

Conflicting stereochemical data (e.g., axial vs. equatorial methyl groups) can be addressed via:

  • X-ray crystallography : Resolve absolute configuration by comparing unit cell parameters to structurally related compounds (e.g., Acta Cryst. E reports for chloro-pyrimidine analogs) .
  • NOESY NMR : Identify spatial proximity of methyl and morpholine protons to confirm chair vs. boat conformations .

Q. What methodologies are recommended for studying the compound’s stability under varying pH and temperature conditions?

Design accelerated degradation studies:

  • pH stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor decomposition via LCMS.
  • Thermal stability : Use TGA/DSC to identify decomposition thresholds (>200°C typical for morpholine derivatives).
  • Light sensitivity : Expose to UV (254 nm) and track photodegradation products .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound’s biological targets?

  • Core modifications : Substitute the 6-chloropyridinyl group with nitro or amine groups to assess electronic effects on receptor binding.
  • Morpholine ring variations : Compare 2,5-dimethyl vs. 3,5-dimethyl analogs to evaluate steric influences.
  • In silico docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with nicotinic acetylcholine receptors .

Q. What analytical approaches are suitable for detecting trace impurities in bulk samples?

  • HPLC-MS/MS : Detect sub-0.1% impurities using MRM (multiple reaction monitoring) modes.
  • GC-FID : Quantify volatile byproducts (e.g., unreacted pyridinyl intermediates).
  • ICP-OES : Screen for heavy metal residues (e.g., Pd, Ni) from catalytic steps .

Data Contradiction Analysis

Q. How should conflicting solubility data in polar vs. non-polar solvents be reconciled?

Contradictions often arise from polymorphic forms. Conduct:

  • Powder X-ray diffraction (PXRD) : Compare crystalline vs. amorphous phases.
  • Solubility assays : Use shake-flask methods in solvents like DMSO, methanol, and hexane. Report results with Hansen solubility parameters (δD, δP, δH) .

Q. What strategies mitigate discrepancies in bioactivity data across different assay platforms?

  • Standardize protocols : Use uniform cell lines (e.g., HEK293 for receptor studies) and control compounds.
  • Dose-response validation : Repeat assays with 10-point dilution series (1 nM–100 µM) to calculate IC₅₀/EC₅₀ values.
  • Orthogonal assays : Confirm results via SPR (surface plasmon resonance) and fluorescence polarization .

Methodological Resources

TechniqueApplicationReference
X-ray crystallographyAbsolute stereochemistry
LCMS (ESI)Purity and molecular weight
NOESY NMRConformational analysis

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